2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid
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Overview
Description
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid typically involves multiple steps, starting from the corresponding protected amino acid. One common method involves the use of sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) or acid chloride to form the Fmoc-protected amino acid azide . The reaction conditions often require careful control of temperature and pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, allowing for efficient production of the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce free amines.
Scientific Research Applications
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Another Fmoc-protected compound used in peptide synthesis.
Boc-protected amino acids: Compounds with tert-butyloxycarbonyl (Boc) protecting groups, also used in peptide synthesis.
Cbz-protected amino acids: Compounds with benzyloxycarbonyl (Cbz) protecting groups, used in similar applications.
Uniqueness
2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction conditions is required.
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO4/c29-25(30)17-19-9-11-27(12-10-19)13-15-28(16-14-27)26(31)32-18-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,19,24H,9-18H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKKQJHSOEKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC(=O)O)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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